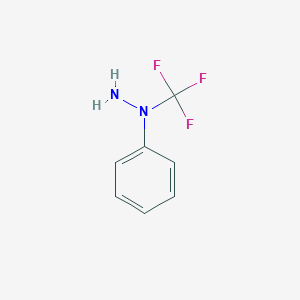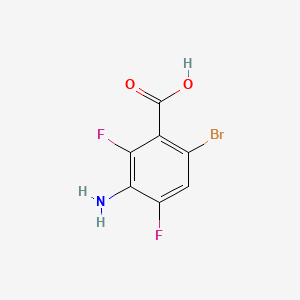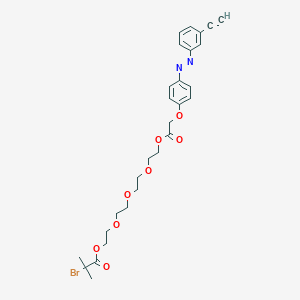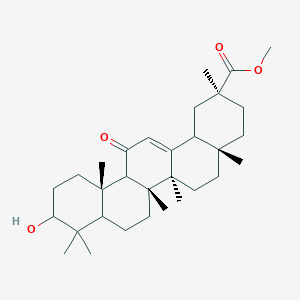
18alpha-Glycyrrhetic Acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18alpha-Glycyrrhetic Acid Methyl Ester is a bioactive triterpenoid derived from licorice root. It is known for its various pharmacological properties, including anti-inflammatory, anti-proliferative, and apoptotic effects on hepatic stellate cells . This compound is a methyl ester derivative of 18alpha-Glycyrrhetinic Acid, which is a metabolite of glycyrrhizic acid.
Vorbereitungsmethoden
The preparation of 18alpha-Glycyrrhetic Acid Methyl Ester typically involves the treatment of 18beta-glycyrrhizic acid with a methanolic solution of hydrochloric acid, resulting in a mixture of methyl esters of 18alpha- and 18beta-glycyrrhetinic acids . The mixture is then subjected to benzoylation, leading to the formation of methyl esters of 3-benzoyl-18alpha-glycyrrhetinic acid and 3-benzoyl-18beta-glycyrrhetinic acid. These esters are separated by chromatography on silica gel. Alkaline hydrolysis of methyl 3-benzoyl-18alpha-glycyrrhetinate yields 18alpha-Glycyrrhetinic Acid, which can be further used to synthesize its methyl ester .
Analyse Chemischer Reaktionen
18alpha-Glycyrrhetic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-keto-18alpha-glycyrrhetinic acid.
Reduction: Reduction reactions can modify its functional groups, although specific conditions and reagents are not commonly detailed.
Substitution: Benzoylation is a common substitution reaction used to modify the compound.
Common reagents used in these reactions include methanolic hydrochloric acid for esterification and benzoyl chloride for benzoylation . The major products formed from these reactions include methyl esters of 18alpha-glycyrrhetinic acid and 3-keto-18alpha-glycyrrhetinic acid .
Wissenschaftliche Forschungsanwendungen
18alpha-Glycyrrhetic Acid Methyl Ester has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 18alpha-Glycyrrhetic Acid Methyl Ester involves selective inhibition of the enzyme 11-hydroxysteroid dehydrogenase 1 (11-HSD1) . This inhibition affects the conversion of cortisone to cortisol, thereby modulating the inflammatory response. Additionally, the compound exhibits anti-proliferative and apoptotic effects on hepatic stellate cells, which are involved in liver fibrosis .
Vergleich Mit ähnlichen Verbindungen
18alpha-Glycyrrhetic Acid Methyl Ester is compared with other similar compounds, such as:
18beta-Glycyrrhetinic Acid: Another stereoisomer of glycyrrhetinic acid, which also has anti-inflammatory properties but differs in its inhibition of 11-HSD1.
Carbenoxolone: A derivative of glycyrrhetinic acid used in the treatment of ulcers and inflammation.
Enoxolone: Another derivative with similar anti-inflammatory properties.
The uniqueness of this compound lies in its selective inhibition of 11-HSD1 and its specific anti-proliferative effects on hepatic stellate cells .
Eigenschaften
Molekularformel |
C31H48O4 |
|---|---|
Molekulargewicht |
484.7 g/mol |
IUPAC-Name |
methyl (2S,4aS,6aS,6bR,12aS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |
InChI |
InChI=1S/C31H48O4/c1-26(2)22-9-12-31(7)24(29(22,5)11-10-23(26)33)21(32)17-19-20-18-28(4,25(34)35-8)14-13-27(20,3)15-16-30(19,31)6/h17,20,22-24,33H,9-16,18H2,1-8H3/t20?,22?,23?,24?,27-,28+,29+,30-,31-/m1/s1 |
InChI-Schlüssel |
RMIVRCBSQPCSCQ-XMXBCSEGSA-N |
Isomerische SMILES |
C[C@]12CC[C@](CC1C3=CC(=O)C4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)OC |
Kanonische SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OC)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


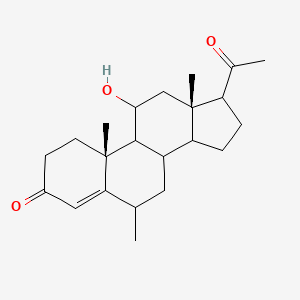
![methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate](/img/structure/B14789410.png)
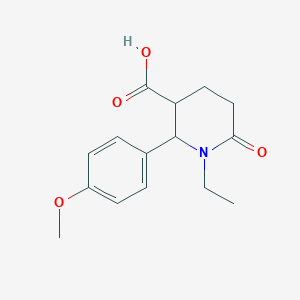
![3-[[[1-(2-Carboxy-4-phenylbutyl)cyclopentyl]carbonyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid](/img/structure/B14789440.png)
![5-(4-Hydroxy-3-nitrophenyl)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14789441.png)
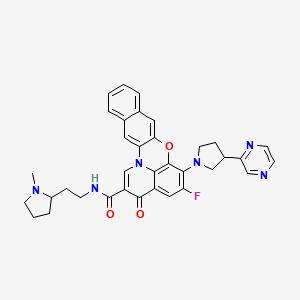
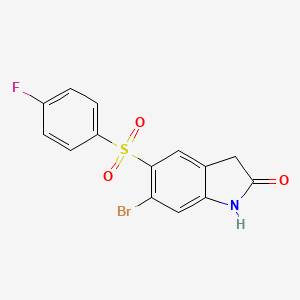
![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14789458.png)
![(3S)-6-(hydroxymethyl)-2-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxane-3,4,5-triol](/img/structure/B14789464.png)
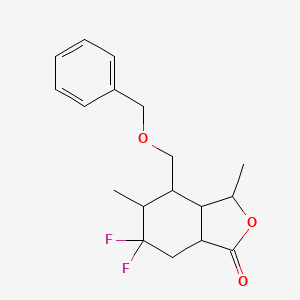
![(5R,10R,14R)-15-[1-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B14789466.png)
